2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-chloroacetyl)amino]phenyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c11-5-10(15)13-7-3-1-2-4-8(7)16-6-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCVYHCPSONIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201134 | |
| Record name | N-[2-[(2-Amino-2-oxoethyl)thio]phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854357-43-0 | |
| Record name | N-[2-[(2-Amino-2-oxoethyl)thio]phenyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[(2-Amino-2-oxoethyl)thio]phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 2 Chloroacetamido Phenyl Sulfanyl Acetamide
Established Synthetic Routes
The most well-documented approaches for the synthesis of 2-{[2-(2-chloroacetamido)phenyl]sulfanyl}acetamide are multi-step sequences. These routes offer a high degree of control over the chemical transformations, allowing for the isolation and purification of intermediates, which ultimately leads to a purer final product.
A logical and commonly employed strategy for the synthesis of this compound involves a sequence of reactions that begins with a readily available precursor. This precursor is then systematically functionalized to introduce the sulfanyl (B85325) linkage and the chloroacetamide moieties.
The synthesis of the target compound logically commences with a bifunctional precursor, 2-aminothiophenol (B119425), which contains both an amino group and a thiol group. The differential reactivity of these two functional groups allows for a stepwise functionalization. The thiol group is generally more nucleophilic than the amino group under neutral or basic conditions, which can be exploited for selective initial reaction at the sulfur atom.
The formation of the sulfanyl linkage is a critical step in the synthesis. This is typically achieved through a nucleophilic substitution reaction where the thiol group of the precursor attacks an electrophilic carbon atom. A common reagent for this transformation is 2-chloroacetamide (B119443). The reaction involves the deprotonation of the thiol group to form a more potent thiolate nucleophile, which then displaces the chloride ion from 2-chloroacetamide. nih.govekb.eg
The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or dioxane, and in the presence of a base to facilitate the formation of the thiolate. nih.govekb.eg The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the intermediate product, 2-[(2-aminophenyl)sulfanyl]acetamide, is isolated and purified.
Table 1: Reaction Parameters for Sulfanyl Linkage Formation
| Parameter | Conditions |
|---|---|
| Reactants | 2-aminothiophenol, 2-chloroacetamide |
| Solvent | Ethanol, Dioxane nih.govekb.eg |
| Base | Potassium hydroxide (B78521), Sodium hydroxide nih.govekb.eg |
| Temperature | Reflux nih.gov |
| Reaction Time | 1-2 hours nih.gov |
The final step in the multi-step synthesis is the introduction of the chloroacetamide group onto the nitrogen atom of the 2-[(2-aminophenyl)sulfanyl]acetamide intermediate. This is achieved through a chloroacetylation reaction, a well-established method for the acylation of amines. researchgate.netijpsr.infonih.govresearchgate.netresearchgate.netgoogle.comresearchgate.netnih.govresearchgate.netnih.govchemdiv.comgoogle.com
The reaction typically involves treating the amino intermediate with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netijpsr.info The choice of solvent is crucial and is often a non-polar aprotic solvent like dichloromethane (B109758) or glacial acetic acid. researchgate.netnih.gov The reaction is usually carried out at room temperature and can be monitored by TLC. The final product, this compound, is then isolated and purified.
Table 2: Reagents and Solvents for Chloroacetylation of Amines
| Reagent/Solvent | Function |
|---|---|
| Chloroacetyl chloride | Acylating agent researchgate.netijpsr.infonih.gov |
| Triethylamine (B128534) | Base researchgate.net |
| Sodium acetate (B1210297) | Base nih.gov |
| Dichloromethane | Solvent researchgate.net |
| Glacial acetic acid | Solvent nih.gov |
Currently, there is no specific information available in the reviewed literature detailing an established one-pot synthesis strategy for this compound. The multi-step approach is favored due to the need for selective functionalization of the two different nucleophilic sites on the precursor molecule.
Optimization of Reaction Conditions and Parameters
Catalysis in Synthesis (e.g., Palladium, Boron Trifluoride)
While the fundamental thioether and amide bond formations in the synthesis of this compound can proceed via direct nucleophilic substitution, often without catalysis, specific catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.
Palladium Catalysis: Palladium catalysts, particularly complexes with phosphine (B1218219) ligands like Pd(dppf)Cl2, are widely used in cross-coupling reactions to form carbon-sulfur bonds. mdpi.com While direct application to this specific molecule's synthesis is not extensively documented, analogous palladium-catalyzed reactions between aryl halides and thiols are common. Such a strategy could be envisioned where a protected aminothiophenol is coupled with a suitable chloroacetamide precursor. Palladium iodide (PdI2) has also been shown to catalyze the synthesis of certain acetamide (B32628) derivatives through multicomponent carbonylative processes. nih.gov
Boron Trifluoride (BF3) Catalysis: Boron trifluoride etherate (BF3·OEt2) is a versatile Lewis acid catalyst used in a variety of organic transformations, including Friedel-Crafts acylations and cyclizations. researchgate.netmdpi.compdx.edu It functions by activating carbonyl groups towards nucleophilic attack. In the context of this synthesis, BF3·OEt2 could potentially be used to promote the acylation of the aromatic amine with chloroacetyl chloride, particularly if the amine's nucleophilicity is low. mdpi.com It is also employed in reactions involving the formation of thioethers under certain conditions. taylorandfrancis.com
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a key factor controlling the kinetics of the synthesis. In accordance with the principles of chemical kinetics, increasing the reaction temperature generally increases the rate of reaction by providing the molecules with sufficient activation energy. Syntheses of related chloroacetamide and thioether compounds are performed under a range of temperatures, from 0 °C to reflux conditions. mdpi.com
Initial acylation steps may be conducted at lower temperatures (e.g., 0 °C or room temperature) to control the exothermic reaction and minimize the formation of side products. ijpsr.info The nucleophilic substitution step to form the thioether bond often requires heating or refluxing for several hours to ensure the reaction proceeds to completion. ekb.eg A kinetic study of the reaction between N-phenylchloroacetamide and thiols confirms that the process follows a concerted SN2 mechanism, and the reaction rate is temperature-dependent. rsc.org
The synthesis is typically conducted at atmospheric pressure. There is no evidence in the literature to suggest that applying high pressure is necessary or beneficial for this type of reaction, which involves straightforward nucleophilic substitution and acylation without significant changes in molar volume.
Purification Techniques and Yield Optimization
Achieving a high yield and purity of this compound is dependent on both the optimization of reaction conditions and the application of effective purification techniques.
Purification Techniques:
Filtration and Washing: The crude product, if it precipitates from the reaction mixture, can be isolated by filtration. Subsequent washing with cold water or an appropriate solvent helps remove unreacted starting materials and soluble impurities. ijpsr.info
Recrystallization: This is a common and effective method for purifying the final solid product. Ethanol is a frequently cited solvent for the recrystallization of related acetamide derivatives, allowing for the formation of well-defined crystals upon cooling. ekb.eg
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using a silica (B1680970) gel stationary phase is a powerful tool for isolating the target compound from byproducts and unreacted reagents.
Yield Optimization: Optimizing the yield involves systematically adjusting reaction parameters. This includes the careful selection of solvents and catalysts as discussed previously. Other key factors include controlling the stoichiometry of the reactants, managing the reaction temperature to balance reaction rate against side-product formation, and allowing for sufficient reaction time for completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. ijpsr.info
Green Chemistry Principles in Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Solvent-Free Methods
A primary goal in green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. researchgate.net Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions can be facilitated by microwave irradiation, which provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields. researchgate.nettandfonline.com For the synthesis of the target molecule, a solvent-free approach could involve grinding the reactants together, possibly with a solid support or catalyst, and heating them using microwave energy. researchgate.net Boron trifluoride etherate, for example, has been successfully used as a catalyst in microwave-assisted, solvent-free syntheses of other heterocyclic compounds. pdx.edursc.org
Catalyst Efficiency and Recyclability
The ideal catalyst in a green synthesis is one that is highly efficient, non-toxic, and can be easily recovered and reused for multiple reaction cycles. While homogeneous catalysts like BF3·OEt2 are effective, their separation from the product can be challenging. A greener approach would involve the use of heterogeneous catalysts, such as catalysts immobilized on a solid support (e.g., silica gel). researchgate.net These can be easily removed from the reaction mixture by simple filtration, minimizing product contamination and allowing for catalyst recycling. The development of such recyclable catalysts for the key bond-forming steps in the synthesis of this compound would represent a significant advancement in the sustainability of the process.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive research did not yield specific information regarding the synthetic methodologies or waste minimization strategies for this particular compound. General principles of green chemistry and synthetic routes for analogous structures are available, but there is no detailed scientific literature or data directly pertaining to this compound as required by the prompt.
Therefore, the creation of a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, including detailed research findings and data tables on waste minimization, is not possible based on the currently available information.
Chemical Reactivity and Mechanistic Studies of 2 2 2 Chloroacetamido Phenyl Sulfanyl Acetamide
Nucleophilic Substitution Reactions Involving the Chloroacetamide Group
The most prominent feature of the molecule's reactivity is the chloroacetamide group. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, primarily via an SN2 mechanism. This reactivity is a cornerstone of the chemical behavior of N-aryl 2-chloroacetamides, allowing for the introduction of various nucleophiles. researchgate.net This facile displacement of the chloride ion is central to many of the compound's subsequent reactions and cyclizations.
The reaction of 2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide with nitrogen-based nucleophiles is a well-established pathway for synthesizing more complex nitrogen-containing heterocyclic systems.
With Amines: Primary and secondary amines readily displace the chloride atom to form the corresponding N-substituted glycinamide (B1583983) derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The reaction of various N-aryl 2-chloroacetamides with amines is a common synthetic strategy. researchgate.net In the context of the title compound, this intermolecular substitution could be followed by an intramolecular cyclization. For instance, the newly introduced amino group could potentially react with the adjacent amide carbonyl, leading to the formation of piperazinone or other heterocyclic structures, depending on the reaction conditions and the nature of the amine used.
With Hydrazines: Hydrazine and its derivatives react similarly to amines, substituting the chlorine atom to yield hydrazinyl-acetamide intermediates. These intermediates are valuable precursors for the synthesis of various heterocyclic compounds. For example, subsequent condensation reactions can lead to the formation of pyridazinone or triazine rings. Studies on related compounds have shown that condensation of hydrazono derivatives can lead to the formation of new heteroaryl ethylidenes. rsc.org
A significant application of this reactivity is in intramolecular cyclization reactions. When the nucleophilic nitrogen is part of the parent molecule or introduced via a tether, cyclization can occur. For instance, treatment of related N-(2-mercaptophenyl)chloroacetamide derivatives with a base can induce cyclization to form benzothiazine frameworks. nih.gov The reaction between a chloroacetamide group and an adjacent amino group is a known route to form 1,4-benzodiazepine (B1214927) derivatives, a privileged scaffold in medicinal chemistry.
Table 1: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type | Potential Heterocyclic Product |
|---|---|---|---|
| Primary/Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | N-substituted glycinamide derivative | Piperazinone |
| Hydrazine | Base, Solvent (e.g., Ethanol) | Hydrazinyl-acetamide derivative | Pyridazinone, Triazine |
| Internal Amine (via hydrolysis) | Base-catalyzed intramolecular cyclization | Benzothiazine derivative | 1,4-Benzothiazine |
Oxygen nucleophiles can also displace the chloride of the chloroacetamide group, although they are generally less reactive than nitrogen nucleophiles.
With Alcohols: In the presence of a strong base, such as sodium hydride or sodium alkoxide, alcohols can react to form the corresponding alkoxy-acetamide derivatives through a Williamson ether-type synthesis. The reaction conditions need to be anhydrous to prevent competing hydrolysis reactions.
With Phenols: Phenols, being more acidic than alcohols, can be converted to their corresponding phenoxide ions with a milder base (like potassium carbonate) and subsequently react with the chloroacetamide moiety. This reaction yields aryloxy-acetamide derivatives. The chemical reactivity of N-aryl 2-chloroacetamides allows for the easy replacement of its chlorine atom by oxygen nucleophiles. researchgate.netresearchgate.net
These substitution reactions expand the molecular complexity and are used to build ether linkages within larger molecular frameworks.
Sulfur nucleophiles are highly effective for substitution reactions with α-halo carbonyl compounds due to the high polarizability and nucleophilicity of sulfur.
With Thiols: Thiols (or mercaptans) react readily with the chloroacetamide group, typically in the presence of a base, to form thioether derivatives. researchgate.netekb.eg This reaction is efficient and is a common method for forming carbon-sulfur bonds. For this compound, this would result in a molecule containing two thioether linkages. The reaction of N-aryl 2-chloroacetamides with mercapto-derivatives is a known route to synthesize sulfide (B99878) products. researchgate.net
Table 2: Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Alcohols | Strong Base (e.g., NaH), Anhydrous Solvent | Alkoxy-acetamide derivative |
| Phenols | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Aryloxy-acetamide derivative |
| Thiols | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Ethanol) | Thioether derivative |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the compound is activated towards electrophilic aromatic substitution. The two substituents, the acetamido group (-NHCOCH₃) and the thioether group (-S-R), are both ortho-, para-directing and activating groups. The acetamido group is moderately activating, while the thioether is also an activating group.
The positions on the aromatic ring are influenced by these two groups. The positions ortho and para to the thioether group are activated, as are the positions ortho and para to the acetamido group. Given the 1,2-substitution pattern, the directing effects of both groups will influence the regioselectivity of incoming electrophiles. The most likely positions for substitution would be C4 and C6 (ortho and para to the acetamido group) and C3 and C5 (ortho and para to the thioether group). Steric hindrance may play a role in favoring substitution at the less hindered positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Amide Bond Transformations and Hydrolysis
The molecule contains two amide bonds, which can be hydrolyzed under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide linkages can be cleaved. acs.org This would lead to the formation of 2-aminophenyl thioacetic acid, chloroacetic acid, and the corresponding ammonium (B1175870) ions. The N-aryl amide is generally more stable than the primary amide. Studies on related chloroacetamide herbicides have shown that both amide and ether group cleavages can occur under acidic conditions. acs.org
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), saponification of the amides can occur, yielding the corresponding carboxylate salts and amines. acs.org Base-catalyzed hydrolysis of chloroacetamides can proceed through an intermolecular SN2 reaction to form hydroxy-substituted derivatives or, in some cases, through amide cleavage. acs.org
Besides complete hydrolysis, the amide groups can undergo other transformations, such as reduction to amines using strong reducing agents like lithium aluminum hydride.
Reductive and Oxidative Pathways
Oxidation: The thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), can convert the sulfide first to a sulfoxide (B87167) and then, upon further oxidation with a stronger agent or harsher conditions, to a sulfone. This transformation significantly alters the electronic properties and steric profile of the molecule.
Reduction: The chloroacetamide moiety can be dehalogenated via catalytic hydrogenation or using reducing agents like zinc in acetic acid. The amide carbonyls can be reduced to methylene (B1212753) groups (CH₂) using very strong reducing agents like lithium aluminum hydride, converting the diamide (B1670390) structure into a diamine. Radical cyclization reactions are also a possibility for related trichloroacetamides, suggesting that under specific radical-generating conditions, the chloroacetamide group could participate in cyclization pathways. ub.edu
Intramolecular Cyclization Reactions and Heterocyclic Formation
The structure of this compound features a chloroacetyl group, which is a potent electrophile, in proximity to potential intramolecular nucleophiles. This molecular architecture is primed for intramolecular cyclization, a common strategy in the synthesis of heterocyclic compounds such as 1,4-benzothiazines and phenothiazines. cbijournal.comrsc.org The reaction can theoretically proceed via different pathways, depending on which nucleophile attacks the electrophilic carbon of the chloroacetyl group.
One probable cyclization pathway involves the nucleophilic attack of the sulfur atom on the α-carbon of the chloroacetamide, displacing the chloride ion. This would lead to the formation of a six-membered 1,4-benzothiazine ring system. The synthesis of various 1,4-benzothiazine derivatives often commences with 2-aminothiophenol (B119425), which undergoes reaction with α-halo ketones, acids, or esters. cbijournal.combeilstein-journals.org For instance, the reaction of 2-aminothiophenol with maleic anhydride (B1165640) results in the formation of a 1,4-benzothiazine-2-acetic acid derivative. cbijournal.com
Another possibility is the intramolecular nucleophilic attack by one of the amide nitrogen atoms. If the nitrogen of the 2-chloroacetamido group acts as the nucleophile, a seven-membered diazepine (B8756704) ring would be formed. Conversely, if the nitrogen of the acetamide (B32628) group attacks the electrophilic carbon, this would also lead to a seven-membered ring, but with a different substitution pattern.
A more complex, yet plausible, reaction is an intramolecular Smiles rearrangement. This type of reaction is known to occur in systems containing an activated aryl ring and a suitable nucleophile. In the case of this compound, under basic conditions, the amide nitrogen could attack the aromatic ring, leading to the cleavage of the C-S bond and formation of a new C-N bond. Subsequent cyclization could then lead to the formation of a phenothiazine (B1677639) derivative. The synthesis of 2-substituted phenothiazines has been reported to proceed through a Smiles rearrangement of 2-acylamino-4-substituted-2'-nitrodiphenylsulfides followed by cyclization. google.com
The reaction conditions, such as the choice of base and solvent, would likely play a crucial role in directing the reaction towards a specific cyclization pathway and product.
Table 1: Potential Heterocyclic Products from Intramolecular Cyclization
| Attacking Nucleophile | Resulting Heterocyclic Core | Plausibility |
| Sulfur Atom | 1,4-Benzothiazine | High |
| Chloroacetamido Nitrogen | Diazepine | Moderate |
| Acetamide Nitrogen | Diazepine | Moderate |
| Smiles Rearrangement followed by Cyclization | Phenothiazine | Plausible under specific conditions |
Investigation of Reaction Intermediates and Transition States
Detailed experimental or computational studies on the reaction intermediates and transition states for the intramolecular cyclization of this compound are not available in the current literature. However, based on analogous reactions, we can postulate the key transient species involved.
In the case of the formation of a 1,4-benzothiazine ring, the reaction would likely proceed through a transition state where the sulfur atom is forming a bond with the α-carbon of the chloroacetamide, and the carbon-chlorine bond is simultaneously breaking. This can be described as an SN2-type intramolecular displacement. Computational studies on similar systems, such as the formation of benzothiet-2-one, have been used to investigate reaction barriers and the geometry of transition states. nih.gov
The investigation of such transient species often requires sophisticated techniques, including low-temperature NMR spectroscopy to detect stable intermediates, and high-level quantum chemical calculations to model the potential energy surface of the reaction, including the structures and energies of transition states. rsc.org Such computational studies can provide valuable insights into the reaction mechanism, regioselectivity, and the factors controlling the formation of different heterocyclic products.
Table 2: Postulated Intermediates and Transition States for Different Cyclization Pathways
| Cyclization Pathway | Key Intermediate(s) | Key Transition State(s) |
| 1,4-Benzothiazine Formation | Thiolate anion (under basic conditions) | SN2-type transition state for C-S bond formation |
| Diazepine Formation | Amide anion (under basic conditions) | SN2-type transition state for C-N bond formation |
| Phenothiazine Formation (via Smiles Rearrangement) | Meisenheimer-type spirocyclic intermediate | Transition state for nucleophilic aromatic substitution, Transition state for subsequent cyclization |
Structural Modification and Synthesis of Analogues and Derivatives
Design Principles for Derivative Synthesis (e.g., Structure-Activity Relationship (SAR) studies)
The design of new analogues is heavily reliant on Structure-Activity Relationship (SAR) studies, which seek to correlate a compound's chemical structure with its biological activity. For acetamide-based scaffolds, several key design principles have been established.
One primary strategy involves the exploration of substituents on the aryl group to understand the impact of electronic and steric effects on activity. Studies on related aryl acetamide (B32628) derivatives have shown that electron-withdrawing groups on the phenyl ring are often preferred over electron-donating groups for enhanced potency. nih.gov The position of the substituent also plays a critical role; for instance, in some series, 2-substituted compounds were found to be inactive. nih.gov The introduction of fluorine, in particular, has been noted for its remarkable role in improving the potency of certain aryl acetamide series. nih.gov
SAR studies on acetamide-sulfonamide conjugates have rationalized findings by dividing target molecules into groups based on their core components to understand the contribution of each part. mdpi.comsemanticscholar.org For example, in a series of N-phenylacetamide-based sulphonamides, modifications were made to the N-phenylacetamide portion to evaluate their effect on carbonic anhydrase inhibition. nih.gov Similarly, in the development of anticoagulants, a series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed using structure-based approaches to enhance their affinity for the target enzyme, Factor VIIa. ijper.org These studies highlight that the acetamide linker is often considered an optimal and crucial component for activity. nih.gov
Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are frequently employed to predict the biological activity of newly designed structures and to understand their binding interactions with biological targets. nih.govijper.orgnih.gov
Synthesis of Analogues with Varied Phenyl Substitutions
A common approach to creating analogues of the title compound involves the synthesis of precursors, specifically N-(substituted phenyl)-2-chloroacetamides, which can then be used to build the final molecule. This strategy allows for the introduction of a wide array of substituents onto the phenyl ring.
The synthesis of these N-aryl 2-chloroacetamide (B119443) precursors is typically straightforward, involving the chloroacetylation of a corresponding substituted aryl amine with chloroacetyl chloride. researchgate.netnih.govijpsr.info This reaction has been used to prepare a diverse library of compounds with various functional groups on the phenyl ring.
Examples of synthesized N-(substituted phenyl)-2-chloroacetamides include:
Halogen Substitutions : N-(4-chlorophenyl) chloroacetamide, N-(4-bromophenyl) chloroacetamide, N-(4-fluorophenyl) chloroacetamide, and N-(4-iodophenyl) chloroacetamide. nih.gov
Alkyl and Alkoxy Substitutions : N-(4-methylphenyl) chloroacetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, N-(o-tolyl)acetamide, and N-(4-methoxyphenyl) chloroacetamide. nih.govresearchgate.netijpsr.infoekb.eg
Electron-Withdrawing and Other Functional Groups : N-(4-acetylphenyl) chloroacetamide, N-(4-cyanophenyl) chloroacetamide, N-(3-cyanophenyl) chloroacetamide, and N-(2-nitrophenyl)acetamide. nih.govnih.gov
These substituted chloroacetamide building blocks are then reacted with a thiol-containing intermediate, such as 2-aminothiophenol (B119425), to generate the desired 2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide analogues with varied phenyl substitutions. The reactivity of the chlorine atom in the chloroacetamide moiety facilitates its displacement by nucleophiles like sulfur, forming the key sulfanyl (B85325) linkage. researchgate.net
| Substituent on Phenyl Ring | Resulting Precursor Compound Name | Reference |
|---|---|---|
| 4-Methyl | N-(4-methylphenyl) chloroacetamide | nih.gov |
| 4-Methoxy | N-(4-methoxyphenyl) chloroacetamide | nih.govijpsr.info |
| 4-Chloro | N-(4-chlorophenyl) chloroacetamide | nih.gov |
| 4-Bromo | N-(4-bromophenyl) chloroacetamide | nih.gov |
| 4-Fluoro | N-(4-fluorophenyl) chloroacetamide | nih.gov |
| 4-Iodo | N-(4-iodophenyl) chloroacetamide | nih.gov |
| 4-Acetyl | N-(4-acetylphenyl) chloroacetamide | nih.gov |
| 4-Cyano | N-(4-cyanophenyl) chloroacetamide | nih.gov |
| 3-Cyano | N-(3-cyanophenyl) chloroacetamide | nih.gov |
| 2-Chloro | N-(2-chlorophenyl)-acetamide | nih.gov |
Modification of the Sulfanyl Linkage
Modification of the sulfanyl (-S-) linkage by replacing sulfur with other chalcogens, such as selenium (Se) or tellurium (Te), represents a significant structural alteration. This approach leads to the formation of organoselenide and organotelluride analogues, which can exhibit unique chemical and biological properties.
One synthetic route involves the reaction of a suitable chloroacetamide precursor with a chalcogenide reagent. For instance, a series of organochalcogen compounds were prepared by reacting 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) (NaHSe), which is prepared in situ. ekb.eg This reaction yields diorganyl selenide compounds. ekb.eg
Furthermore, cyclic chalcogenide analogues have been synthesized. The reaction of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (Na2E, where E = S, Se, Te) has been shown to produce the corresponding cyclic sulfide (B99878), selenide, and telluride compounds. ekb.eg This demonstrates the versatility of the chloroacetamide precursor in reacting with various nucleophilic chalcogen sources to modify the linkage atom.
Derivatization of the Acetamide Moieties
The acetamide moieties in the parent compound, particularly the chloroacetamide group, are highly reactive and serve as key sites for derivatization. The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the ease with which the chlorine atom can be replaced by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net
This nucleophilic substitution reaction is a cornerstone for synthesizing a vast array of derivatives. For example:
Reaction with Nitrogen Nucleophiles : Chloroacetamide derivatives can be reacted with amines. researchgate.net For instance, N-substituted chloroacetamides react with 2-aminobenzothiazoles or are used in the synthesis of P2Y14R antagonists by forming linkages with benzimidazole (B57391) moieties. researchgate.netnih.gov
Reaction with Sulfur Nucleophiles : The reaction of 2-chloro-N-substituted-acetamides with thiol-containing compounds, such as 2-mercaptobenzimidazole (B194830) or 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (B184095), leads to the formation of new sulfide derivatives. researchgate.netnih.gov
Reaction with Oxygen Nucleophiles : Alkylation at the OH group of various phenols and pyridinols with N-substituted chloroacetamides has been used to synthesize 2-(pyridin-3-yloxy)acetamides and other ether-linked derivatives. researchgate.net
These reactions allow for the attachment of diverse functional groups and complex molecular fragments to the acetamide backbone, significantly expanding the chemical space of the derivatives.
Synthesis of Heterocyclic Hybrids
A major strategy in the structural modification of this compound and its precursors involves the synthesis of heterocyclic hybrids. The reactive chloroacetamide handle is frequently used as a starting point for constructing or attaching various heterocyclic rings, which are known to be important pharmacophores in medicinal chemistry.
Commonly synthesized heterocyclic hybrids include:
Thiazoles : Thiazole-containing derivatives have been synthesized by reacting thiourea (B124793) with a chloroacetamide precursor, followed by cyclization. researchgate.net In other work, N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for biological activity. mdpi.com A series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were developed as potential anticancer agents. ijcce.ac.ir
β-Lactams : Schiff bases derived from chloroacetamide precursors can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield β-lactam derivatives. researchgate.net
Benzimidazoles : Phenylacetamide derivatives have been hybridized with a benzimidazole ring by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov
Oxadiazoles : New series of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide have been synthesized through the condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(aryl)-acetamides. researchgate.net
Thieno[2,3-b]pyridines : The substitution reaction of a chloroacetamide derivative with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) can produce a sulfide product that is subsequently cyclized into a thieno[2,3-b]pyridine (B153569) scaffold. researchgate.net
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues introduces stereocenters into the molecule, which can have a profound impact on biological activity, as enantiomers often interact differently with chiral biological targets like enzymes and receptors.
While the core structure of this compound is achiral, chirality can be introduced through structural modifications. For example, the synthesis of organochalcogenide compounds has involved the use of N-benzyl-2-chloroacetamide, which, while not inherently chiral in this form, is a step towards more complex structures where stereochemistry could be relevant. ekb.eg For instance, if a substituent on the benzyl (B1604629) group or modification of the acetamide backbone creates a stereocenter, stereoselective synthesis would be required to isolate specific enantiomers or diastereomers. The synthesis of (S)-metolachlor, a chiral chloroacetamide herbicide, demonstrates that stereoselective methods are applied within the broader class of chloroacetamide compounds. researchgate.net However, specific reports on the stereoselective synthesis of chiral analogues directly related to the title compound are not extensively detailed in the provided context.
Biological Activity and Mechanistic Insights in Vitro Studies
Antimicrobial Activity against Various Microorganisms (e.g., Bacteria, Fungi)
No studies were identified that investigated the antibacterial or antifungal properties of 2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide.
Antibacterial Spectrum and Efficacy
There is no available data on the spectrum of activity or the efficacy (such as Minimum Inhibitory Concentration values) of this compound against any bacterial strains.
Antifungal Spectrum and Efficacy
Information regarding the antifungal spectrum and efficacy of this compound against fungal pathogens is not present in the scientific literature.
Proposed Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Disruption, Enzyme Inhibition, Metabolic Pathway Interference)
As no antimicrobial activity has been reported, there are no proposed mechanisms of action for this compound.
Anticancer Activity in Cell Lines (In Vitro)
There is no published research on the in vitro anticancer activity of this compound.
Cytostatic and Cytotoxic Effects on Cancer Cell Lines
Data on the cytostatic or cytotoxic effects of this compound on any cancer cell lines are not available.
Molecular Targets and Signaling Pathways Involved (e.g., Enzyme Inhibition, Nucleic Acid Interaction, ROS Generation)
Without any studies on its anticancer activity, the molecular targets and signaling pathways involved for this compound remain unknown.
Antioxidant Activity (In Vitro)
The evaluation of a compound's antioxidant activity in a laboratory setting is crucial to understanding its potential to counteract oxidative stress. This is typically assessed through various assays that measure its ability to neutralize free radicals or reduce oxidized species.
Radical scavenging assays are designed to determine a compound's ability to donate a hydrogen atom or an electron to stabilize a free radical. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com In these tests, the antioxidant compound's presence reduces the stable radical, leading to a measurable change in color, which is quantified spectrophotometrically. mdpi.com
A review of scientific literature did not yield specific data on the radical scavenging activity of this compound. Therefore, no quantitative results, such as IC50 values, can be reported at this time.
Table 1: In Vitro Radical Scavenging Activity of this compound (No data available in the scientific literature)
| Assay Type | Radical | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| DPPH | DPPH• | N/A | Ascorbic Acid | N/A |
| ABTS | ABTS•+ | N/A | Trolox | N/A |
The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to evaluate antioxidant potential. This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). nih.gov The reduction results in the formation of a colored complex, and the intensity of this color is proportional to the antioxidant capacity of the sample.
There are no specific studies reporting the results of FRAP assays for this compound found in the public scientific domain.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound (No data available in the scientific literature)
| Compound | FRAP Value (µM Fe(II) Equivalent) | Positive Control | FRAP Value (µM Fe(II) Equivalent) |
|---|---|---|---|
| This compound | N/A | Quercetin | N/A |
Other Biological Activities (In Vitro/Mechanistic)
Beyond antioxidant activity, in vitro studies can reveal other potential therapeutic properties of a compound, such as its ability to modulate inflammation, inhibit specific enzymes, or bind to cellular receptors.
The anti-inflammatory potential of a compound can be investigated in vitro by assessing its ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or by measuring its effect on the production of inflammatory mediators in cell cultures. While some acetamide (B32628) derivatives have been studied for these properties, no specific in vitro anti-inflammatory data has been published for this compound. nih.govnih.gov
Table 3: In Vitro Anti-inflammatory Activity of this compound (No data available in the scientific literature)
| Assay Type | Target | % Inhibition | IC50 (µM) |
|---|---|---|---|
| COX-1 Inhibition | COX-1 | N/A | N/A |
| COX-2 Inhibition | COX-2 | N/A | N/A |
| 5-LOX Inhibition | 5-LOX | N/A | N/A |
Investigating a compound's ability to inhibit specific enzymes is fundamental to understanding its mechanism of action. Histone deacetylases (HDACs), Thymidylate synthase (TS), and Carbonic Anhydrase (CA) are important therapeutic targets in various diseases. nih.govwikipedia.orgnih.gov A thorough search of scientific databases reveals no published studies on the inhibitory activity of this compound against these specific enzymes. While research exists on other acetamide or sulfonamide derivatives as inhibitors for these enzymes, this specific compound has not been characterized. nih.govnih.gov
Table 4: Enzyme Inhibition Profile of this compound (No data available in the scientific literature)
| Enzyme Target | Isoform(s) | Ki (nM) | IC50 (nM) |
|---|---|---|---|
| Histone deacetylases | N/A | N/A | N/A |
| Thymidylate synthase | N/A | N/A | N/A |
| Carbonic Anhydrase | N/A | N/A | N/A |
Receptor binding assays are used to determine if a compound can interact with specific cell receptors, which is a key step in drug action. The Sphingosine-1-phosphate receptor 1 (S1P1) and the A2B adenosine (B11128) receptor are targets of interest in immunology and inflammation research. nih.govnih.gov Currently, there is no available literature detailing the binding affinity of this compound for the S1P1 receptor or the A2B adenosine receptor.
Table 5: Receptor Binding Affinity of this compound (No data available in the scientific literature)
| Receptor Target | Assay Type | Ki (nM) | EC50/IC50 (nM) |
|---|---|---|---|
| S1P1 Receptor | Radioligand Binding | N/A | N/A |
| A2B Adenosine Receptor | Radioligand Binding | N/A | N/A |
Gene Expression Modulation Studies
In vitro investigations into the specific effects of this compound on gene expression are not extensively documented in the available scientific literature. However, studies on structurally related chloroacetamide derivatives provide insights into their potential to modulate gene expression pathways.
For instance, a study on certain 2-chloro-N-(substituted)phenylacetamide derivatives investigated their impact on lysophosphatidic acid receptor 1 (LPA1) gene expression in MCF-7 breast cancer cells. The results indicated that specific compounds within this class could significantly reduce the expression of the LPA1 gene, which is implicated in cancer cell migration and angiogenesis. This suggests that the chloroacetamide moiety may play a role in transcriptional regulation. It is important to note that these compounds, while related, are structurally distinct from this compound as they lack the [2-(acetamido)phenyl]sulfanyl substituent.
Table 1: Effect of Selected 2-Chloro-N-(substituted)phenylacetamide Derivatives on LPA1 Gene Expression in MCF-7 Cells
| Compound | Structure | Effect on LPA1 Gene Expression |
| TZ-4 | 2-chloro-N-(4-fluorophenyl)acetamide derivative | Significant reduction |
| TZ-6 | 2-chloro-N-(4-chlorophenyl)acetamide derivative | Significant reduction |
| TZ-8 | 2-chloro-N-(4-bromophenyl)acetamide derivative | Significant reduction |
| TZ-14 | 2-chloro-N-(4-methoxyphenyl)acetamide derivative | Significant reduction |
This table is illustrative and based on findings for a class of related compounds, not this compound itself.
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
While direct structure-activity relationship (SAR) studies for this compound are limited, analysis of related compound series containing the acetamide and thioether moieties provides valuable insights into the key structural features influencing biological activity.
One relevant study explored a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives for their in vivo antidepressant activity. nih.gov This series shares the core thio-N-substituted-acetamide structure with the compound of interest. The study revealed that the nature of the substituent on the terminal nitrogen of the acetamide group significantly influences the biological response.
Key SAR observations from this series of benzimidazole-thio-acetamide derivatives include:
Influence of N-Substitution: The presence and nature of the substituent on the acetamide nitrogen are critical for activity. Derivatives with N-benzyl and N-phenethyl groups demonstrated notable antidepressant potential.
Effect of Aromatic Substituents: For derivatives with an N-phenyl ring, the substitution pattern on this ring played a significant role. Compounds with electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro, fluoro) at various positions on the phenyl ring exhibited a range of activities. The position of the substituent (ortho, meta, or para) was also found to be a determinant of potency. For example, a 4-fluorophenyl derivative showed considerable activity.
Aliphatic vs. Aromatic N-Substituents: The study also compared compounds with N-alkyl and N-aryl groups, indicating that both classes could yield active compounds, with the specific nature of the substituent being a key factor.
Another study on bis-sulfide compounds synthesized from a bis-chloroacetamide derivative highlighted the importance of the terminal heterocyclic moieties for antimicrobial activity. scielo.org.za In this case, the chloroacetamide served as a reactive intermediate, and the resulting sulfide (B99878) derivatives, bearing benzothiazole (B30560) or aminopyrimidinol groups, showed varying degrees of antibacterial efficacy. scielo.org.za This suggests that the group attached to the sulfur atom is a major determinant of the biological activity profile.
Table 2: Structure-Activity Relationship of Selected 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives
| Compound ID | N-Substituent | Antidepressant Activity (% Decrease in Immobility) |
| VS1 | Phenyl | 50.24 |
| VS2 | 2-Methylphenyl | 48.78 |
| VS3 | 3-Methylphenyl | 49.88 |
| VS4 | 4-Methylphenyl | 52.32 |
| VS5 | 2-Chlorophenyl | 49.88 |
| VS6 | 3-Chlorophenyl | 51.10 |
| VS7 | 4-Chlorophenyl | 53.05 |
| VS8 | 4-Fluorophenyl | 53.78 |
| VS17 | Benzyl (B1604629) | 54.27 |
| VS18 | Phenethyl | 53.78 |
Data adapted from a study on related thio-acetamide derivatives to illustrate SAR principles. nih.gov
Computational and Theoretical Studies
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info It is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or a nucleic acid. visionpublisher.infonih.govnih.gov
For compounds structurally similar to "2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide," potential biological targets for molecular docking studies could include bacterial enzymes like DNA gyrase and topoisomerase II. These enzymes are crucial for DNA replication and are well-established targets for antibacterial agents. nih.gov
An analysis of ligand-protein interactions would typically involve identifying key amino acid residues in the active site of the enzyme that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, in studies of other inhibitors, the binding to DNA gyrase often involves interactions with residues in the ATP-binding site. These interactions are crucial for the stabilization of the ligand-protein complex and are indicative of the compound's potential inhibitory activity.
Interactive Data Table: Example of Ligand-Protein Interactions for a Hypothetical Acetamide (B32628) Derivative with DNA Gyrase.
| Interacting Residue | Type of Interaction | Distance (Å) |
| ASP73 | Hydrogen Bond | 2.8 |
| GLY77 | Hydrogen Bond | 3.1 |
| ILE78 | Hydrophobic | 3.5 |
| PRO79 | Hydrophobic | 3.9 |
| ILE94 | Hydrophobic | 3.6 |
Note: This data is hypothetical and for illustrative purposes only.
Binding affinity is a measure of the strength of the interaction between a ligand and its target. In molecular docking, this is typically expressed as a docking score or binding energy, with lower values indicating a more stable complex. These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. The binding affinity is influenced by the number and strength of the interactions identified in the ligand-protein interaction analysis.
Quantum Chemical Calculations (e.g., DFT, QTAIM, NCI-RDG)
Quantum chemical calculations provide detailed information about the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.
Other analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG), can reveal the nature of chemical bonds and non-covalent interactions within the molecule, further elucidating its structural and electronic properties.
Fukui functions are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. This information is valuable for understanding a compound's reactivity and its potential metabolic fate. By calculating these local reactivity descriptors, researchers can identify which atoms in the "this compound" molecule are most susceptible to chemical reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand's binding pose and interactions with the protein evolve. This provides a more realistic view of the binding event and can help to validate the docking results.
Conformational Analysis and Flexibility
Conformational analysis investigates the spatial arrangement of atoms in a molecule, which is crucial for understanding its interaction with biological targets. For "this compound," the molecule's flexibility is primarily determined by the rotation around several single bonds: the C-S bonds of the thioether linkage, the C-N bonds of the amide groups, and the C-C bonds of the acetamide side chains.
Theoretical calculations and analogies to crystallographic data of similar structures, such as N-phenylacetamides and 2-chloro-N-phenylacetamide, suggest specific conformational preferences. The two amide functional groups (–C(=O)NH–) are expected to adopt a largely planar, trans conformation. This planarity is a common feature of the amide bond due to the delocalization of the nitrogen lone pair into the carbonyl group. In related crystal structures, the amide group has been observed to make a dihedral angle with the phenyl ring, suggesting some degree of rotational freedom.
| Dihedral Angle | Description | Expected Range (degrees) |
| Caryl-S-CH2-Ccarbonyl | Defines the orientation of the sulfanylacetamide group | -65 to 160 |
| Caryl-N-Ccarbonyl-CH2Cl | Defines the orientation of the chloroacetamide group | ~180 (trans amide) |
| S-Caryl-N-Ccarbonyl | Describes the twist between the thioether and amide substituents on the phenyl ring | Variable, influences overall shape |
Note: This interactive table contains hypothetical expected ranges for key dihedral angles based on computational modeling and analysis of structurally related compounds.
Solvation Effects
The biological activity of a molecule invariably occurs in an aqueous environment. Solvation effects, or the interactions between a solute and the surrounding solvent, can significantly influence a molecule's conformation, stability, and electronic properties. For "this compound," both polar and non-polar functional groups are present, leading to complex solvent interactions.
Computational methods are essential for studying these effects. Quantum-chemical calculations, often employing a Polarizable Continuum Model (PCM), can simulate the bulk effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models predict that in polar solvents like water, the stability of the compound increases. Polar solvents are expected to form hydrogen bonds with the amide N-H and C=O groups, thereby stabilizing conformations where these groups are exposed. This interaction can also alter the molecule's electronic properties, such as its dipole moment and the charge distribution on atoms.
Alternatively, molecular dynamics (MD) simulations use an explicit solvent model, where individual solvent molecules are included in the simulation box. MD studies can provide a dynamic picture of how water molecules arrange themselves around the solute and reveal the stability of specific conformations over time. For instance, MD could show whether water molecules form stable hydrogen-bonding networks with the amide groups or how they interact with the hydrophobic phenyl ring and the chloroacetamide moiety.
| Property | Gas Phase (Calculated) | Water (PCM, Calculated) | Octanol (PCM, Calculated) |
| Dipole Moment (Debye) | 4.2 | 5.8 | 5.1 |
| Solvation Energy (kcal/mol) | N/A | -15.5 | -12.1 |
| HOMO-LUMO Gap (eV) | 5.1 | 5.0 | 5.05 |
Note: This interactive table presents hypothetical data from computational simulations to illustrate how key molecular properties might be affected by different solvent environments.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization.
Descriptor Calculation and Selection
The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a potential QSAR study on "this compound" and its analogues, a wide range of descriptors would be calculated using specialized software like PaDEL-Descriptor, Dragon, or RDKit. neovarsity.org These descriptors fall into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).
3D Descriptors: Require a 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters). fiveable.me
Physicochemical Descriptors: Include properties like hydrophobicity (LogP), polarizability, and electronic properties (dipole moment, partial charges). fiveable.mehufocw.org
Once calculated, it is crucial to select a subset of the most relevant descriptors. Using too many descriptors, especially those that are highly correlated with each other, can lead to a statistically flawed model that is overfitted to the training data. nih.gov Feature selection techniques, such as Genetic Algorithms (GA), are often employed. A GA mimics the process of natural selection to evolve a population of descriptor subsets, ultimately identifying a small set of non-correlated descriptors that have the strongest relationship with the biological activity. nih.govresearchgate.nettandfonline.com
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule |
| Topological (2D) | Kier & Hall Connectivity Index (chi1) | Molecular branching and complexity |
| Geometric (3D) | Solvent Accessible Surface Area (SASA) | Molecular shape and exposure to solvent |
| Electronic | Total Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |
Note: This interactive table lists examples of molecular descriptors that would be calculated for a QSAR study.
Model Development and Validation
With a curated dataset of molecules, their biological activities, and a selected set of descriptors, a mathematical model can be developed. The dataset is typically split into a training set (usually ~70-80% of the data) and a test set. basicmedicalkey.com The training set is used to build the model, while the test set is kept aside to evaluate its predictive power on compounds not used during model generation.
Several statistical methods can be used to create the QSAR model:
Multiple Linear Regression (MLR): A straightforward method that creates a linear equation relating the descriptors to the activity. nih.gov It is easily interpretable but can be sensitive to inter-correlated descriptors. acs.org
Partial Least Squares (PLS): A more advanced regression technique that can handle correlated descriptors and is robust even when the number of descriptors is large. nih.govmdpi.com
Machine Learning Methods: Techniques like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov
Validation is the most critical step to ensure the developed model is robust, reliable, and predictive. basicmedicalkey.com Validation is performed using several strategies:
Internal Validation: The robustness of the model is tested using only the training set. The most common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The results are compiled to calculate the cross-validated correlation coefficient (Q²). A high Q² (typically > 0.5) indicates good internal predictivity.
External Validation: The model built using the training set is used to predict the activities of the compounds in the independent test set. The predictive ability is assessed by the predictive correlation coefficient (R²pred). A high R²pred (typically > 0.6) demonstrates that the model can accurately predict the activity of new compounds. wikipedia.org
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. The resulting models should have very low R² and Q² values, confirming that the original model is not due to a chance correlation. researchgate.net
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (External R²) | Measures the predictive ability on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and actual values. | As low as possible |
Note: This interactive table outlines key statistical parameters used to validate a QSAR model and their generally accepted threshold values for a robust model.
Analytical Methodologies for Detection and Quantification
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. The key functional groups include two distinct amide linkages, a thioether bond, a chloroalkane group, and a substituted benzene (B151609) ring.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | Stretching | 3300 - 3100 | Medium-Strong |
| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |
| Aliphatic (C-H) | Stretching | 3000 - 2850 | Medium |
| Amide (C=O) | Stretching (Amide I) | 1680 - 1650 | Strong |
| Amide (N-H) | Bending (Amide II) | 1620 - 1550 | Medium-Strong |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium |
| Thioether (C-S) | Stretching | 750 - 600 | Weak-Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The two amide protons (NH) would likely appear as distinct broad singlets, with chemical shifts that can be influenced by solvent and concentration (typically δ 8.0-10.0 ppm). The two methylene (B1212753) (CH₂) groups are chemically non-equivalent; the protons of the methylene group adjacent to the sulfur atom (-S-CH₂-) would likely resonate around δ 3.8-4.2 ppm, while the protons of the chloroacetamide methylene group (Cl-CH₂-) would be expected further downfield, around δ 4.2-4.5 ppm, due to the deshielding effect of the adjacent chlorine atom. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (Ar-H) | Multiplet | 7.0 - 8.0 |
| Amide (NH) | Broad Singlet (2H) | 8.0 - 10.0 |
| Cl-CH₂- | Singlet | 4.2 - 4.5 |
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The two amide carbonyl carbons (C=O) are expected to resonate in the most downfield region, typically between δ 165-175 ppm. The carbons of the aromatic ring would appear in the δ 110-140 ppm range. The two methylene carbons are distinct: the carbon attached to the sulfur atom (-S-CH₂-) would likely appear around δ 35-45 ppm, while the carbon bonded to the chlorine atom (Cl-CH₂-) would be found in a similar or slightly more downfield region (δ 40-50 ppm). nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide (C=O) | 165 - 175 |
| Aromatic (Ar-C) | 110 - 140 |
| Chloroalkane (Cl-CH₂) | 40 - 50 |
2D-NMR : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. COSY would establish the coupling relationships between adjacent protons, particularly within the aromatic ring system, while HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C spectra.
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₁₅ClN₂O₂S), the molecular ion peak [M]⁺ would be observed, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S).
Electron ionization (EI) would likely induce fragmentation at several key points in the molecule. Plausible fragmentation pathways include:
Alpha-cleavage adjacent to the carbonyl groups.
Cleavage of the C-S thioether bond.
Loss of the chloroacetyl group (•CH₂Cl or CH₂=C=O).
McLafferty rearrangement if sterically feasible.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
|---|---|
| 334/336 | [M]⁺ Molecular ion |
| 257/259 | [M - COCH₂Cl]⁺ |
| 178 | [M - ClCH₂CONH - COCH₂]⁺ |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable for this moderately polar compound.
A typical RP-HPLC setup would involve:
Stationary Phase : A C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity.
Mobile Phase : A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with a small percentage of formic acid or phosphoric acid to improve peak shape). sielc.com
Detection : A UV-Vis diode-array detector (DAD) would be effective, monitoring at a wavelength where the phenyl ring exhibits strong absorbance (e.g., ~254 nm). This method allows for the separation of the main compound from any potential impurities, and its purity can be determined by the relative area of its peak. The method can be validated according to FDA or USP guidelines for accuracy, precision, and linearity for quantitative analysis in various samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov While powerful, the direct analysis of this compound by GC-MS may present challenges due to its relatively high molecular weight and the presence of polar amide groups, which can lead to poor peak shape and thermal degradation in the GC injector.
To overcome these issues, derivatization may be required to increase the compound's volatility and thermal stability. For instance, the amide protons could be silylated before injection. If direct analysis is feasible, a high-temperature capillary column with a suitable stationary phase would be used for separation. The coupled mass spectrometer would then provide mass spectra for the eluting peaks, allowing for positive identification based on the molecular ion and fragmentation patterns, as discussed in the mass spectrometry section. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. In the synthesis of this compound, which likely involves the reaction of an amine precursor with chloroacetyl chloride, TLC is an indispensable tool for qualitatively tracking the consumption of starting materials and the formation of the product. ijpsr.inforesearchgate.netijsrst.com
The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material known as the stationary phase. For N-substituted chloroacetamide derivatives, silica (B1680970) gel is a commonly used stationary phase. ijpsr.info
The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, referred to as the mobile phase. As the mobile phase ascends the TLC plate via capillary action, it moves the components of the spotted reaction mixture at different rates. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rƒ) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances.
By comparing the spots of the reaction mixture with spots of the starting materials, chemists can visually assess the reaction's progression. The disappearance of the reactant spots and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spots are no longer visible. ijsrst.com
Visualization of the separated spots is often achieved using a UV lamp, as aromatic compounds like this compound typically absorb UV light and appear as dark spots on a fluorescent background. Alternatively, the plate can be exposed to iodine vapor, which reversibly stains organic compounds, making them visible as brown spots. ijpsr.info
Table 1: Representative TLC Conditions for Monitoring Synthesis of Related N-Aryl Acetamides
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel G coated on glass plates or aluminum sheets. |
| Mobile Phase | A mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and cyclohexane, is often used. The ratio is optimized to achieve good separation. |
| Application | Reaction mixture, starting materials, and product standards are spotted on a baseline drawn with a pencil. |
| Development | The plate is developed in a closed tank saturated with the mobile phase vapor until the solvent front nears the top. |
| Visualization | Spots are visualized under a short-wavelength UV lamp or by placing the dried plate in a chamber with iodine crystals. ijpsr.info |
Crystallographic Analysis for Solid-State Structure Determination
Determining the precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physicochemical properties. While specific crystallographic data for this compound is not available in the reviewed literature, techniques like X-ray crystallography and Hirshfeld surface analysis are the definitive methods for such determinations for related acetamide (B32628) structures. nih.govresearchgate.netresearchgate.net
X-ray Crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. When a single crystal of a compound is irradiated with a beam of X-rays, the atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional model of the electron density within the crystal can be generated. From this model, the exact positions of the atoms, bond lengths, bond angles, and torsion angles can be determined with high precision.
For analogous chloroacetamide compounds, single-crystal X-ray diffraction studies have revealed key structural features, such as the planarity of the acetamide group and the phenyl ring, as well as the conformation of the molecule. nih.govresearchgate.net This information is vital for understanding how the molecule packs in the solid state and engages in intermolecular interactions.
Hirshfeld Surface Analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the rest of the procrystal (the crystal).
This analysis allows for the graphical representation of intermolecular contacts and their relative strengths. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For similar molecules, studies have shown that interactions such as H···H, H···Cl, C···H, and O···H contacts are often the most significant contributors to crystal packing. nih.govresearchgate.netnih.gov Red spots on the Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, which are typically hydrogen bonds. This analysis provides invaluable insight into the forces that govern the crystal packing arrangement.
Table 2: Typical Crystallographic Data Obtained from X-ray Diffraction Analysis (Note: The following data are illustrative for related acetamide compounds and not specific to this compound)
| Parameter | Description |
|---|---|
| Chemical Formula | The elemental composition of the molecule (e.g., C₁₆H₁₅ClN₂O₂S). |
| Formula Weight | The mass of one mole of the compound. |
| Crystal System | The crystal system to which the compound belongs (e.g., Monoclinic, Triclinic). researchgate.netnih.gov |
| Space Group | The specific symmetry group of the crystal (e.g., P-1, Cc). researchgate.netnih.gov |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.netnih.gov |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Calculated Density (Dx) | The density of the crystal calculated from the crystallographic data. |
Potential Applications Non Clinical
Role as a Building Block in Complex Organic Synthesis
The chloroacetamide functionality in 2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide serves as a versatile electrophilic site, making the compound a valuable precursor in the synthesis of more complex molecules. The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
N-aryl 2-chloroacetamides are recognized as useful synthetic scaffolds for creating various heterocyclic and acyclic compounds due to the high mobility of the chlorine atom and the reactivity of the N-H group. arkat-usa.org The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This nucleophilic substitution can sometimes be followed by intramolecular cyclization to produce diverse heterocyclic systems such as imidazoles, pyrroles, thiazolidin-4-ones, and thiophenes. researchgate.net
For instance, the reaction of N-aryl chloroacetamides with various nucleophiles can lead to the formation of new sulfide (B99878) and phenoxy-acetamide derivatives, as well as sulfur-containing heterocycles like thiophenes and thiazoles. ekb.eg These characteristics indicate that this compound could be employed in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the thioether and the second acetamide (B32628) group offers additional sites for chemical modification, further expanding its utility as a synthetic intermediate.
Table 1: Potential Synthetic Transformations of this compound
| Reactant/Reagent | Potential Product Type | Reaction Type |
| Amines/Anilines | Diamine derivatives | Nucleophilic Substitution |
| Thiols/Thiophenols | Dithioether derivatives | Nucleophilic Substitution |
| Alcohols/Phenols | Ether derivatives | Nucleophilic Substitution |
| Azides | Azido-acetamide derivatives | Nucleophilic Substitution |
| Cyclic amines (e.g., Piperazine) | Piperazine-substituted acetamides | Nucleophilic Substitution |
Use as a Chemical Probe in Biochemical Assays
The chloroacetamide group is a known thiol-reactive moiety. thermofisher.com This reactivity allows it to be used as a chemical probe to covalently label cysteine residues in proteins. Haloalkyl reagents, primarily iodoacetamides and chloroacetamides, are frequently used for thiol modification in proteins. thermofisher.com These reagents react with thiol groups at near-neutral pH, often selectively in the presence of other nucleophilic groups like amines. thermofisher.com
Given this property, this compound could potentially be developed into a chemical probe for studying proteins and other biological thiols. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the aromatic ring or the terminal acetamide, the molecule could be used to:
Identify and quantify cysteine-containing proteins: The chloroacetamide group would covalently bind to the thiol group of cysteine, allowing for the detection and quantification of the labeled protein.
Investigate enzyme active sites: If an enzyme has a critical cysteine residue in its active site, this compound could act as an irreversible inhibitor, helping to elucidate the enzyme's function.
Study protein-protein interactions: By labeling a specific protein, the compound could be used to track its interactions with other proteins within a cellular context.
Furthermore, thioether-bonded fluorescent probes have been developed to study thiol-mediated exchange reactions on cell surfaces, which are important for understanding extracellular redox processes and for developing strategies for intracellular drug delivery. nih.gov This suggests that with appropriate modification, this compound could serve as a scaffold for such advanced chemical probes.
Materials Science Applications (if applicable)
While direct applications of this specific compound in materials science are not documented, related structures containing sulfide linkages are of interest. For example, poly(phenylene sulfide) (PPS) derivatives are being explored as ultralow dielectric loss materials. researchgate.net The presence of the sulfide group in these polymers contributes to desirable electronic properties.
The monomeric nature of this compound, with its multiple functional groups, could potentially allow it to be incorporated into polymeric structures. Polymerization could occur through reactions involving the chloroacetamide group or by functionalizing the aromatic ring. The resulting polymers, containing both sulfide and amide functionalities, might exhibit interesting thermal, mechanical, or electronic properties. However, this remains a speculative application requiring further research.
Analytical Reagent Development
The functional groups within this compound could be exploited for the development of analytical reagents. The thioether and amide moieties have the potential to act as ligands for metal ions. The development of probes for biological thiols is an active area of research, with various strategies based on nucleophilic substitution and addition reactions. mdpi.com
The chloroacetamide group's reactivity towards thiols could be harnessed to create a reagent for the detection and quantification of environmentally or biologically important thiol compounds. For example, a chromophore or fluorophore could be designed to be released or have its properties altered upon reaction with a target thiol, forming the basis of a colorimetric or fluorescent assay. Thiol-based probes are also used to tag and identify electrophilic natural products. nih.gov While speculative, the core structure of this compound provides a foundation for the rational design of such analytical tools.
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways
The synthesis of 2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide likely involves a multi-step process. A logical retrosynthetic approach would disconnect the molecule at the two amide bonds and the thioether linkage, suggesting starting materials such as 2-aminothiophenol (B119425), a glycine (B1666218) derivative, and chloroacetyl chloride.
Future research should focus on developing efficient, scalable, and environmentally benign synthetic routes. Key areas for exploration include:
Green Chemistry Approaches: The use of hazardous reagents like thionyl chloride or chloroacetyl chloride on a large scale presents safety and environmental concerns. nih.gov Future work could explore alternative, greener methods such as:
The use of novel coupling agents for amide bond formation that reduce toxic byproducts.
Exploring enzymatic or biocatalytic methods for specific bond formations.
Implementing continuous flow chemistry, which can improve reaction control, enhance safety, and facilitate easier scale-up. acsgcipr.org
Alternative Starting Materials: Research into alternative and more cost-effective starting materials could improve the economic viability of large-scale production. For instance, methods utilizing methyl acetate (B1210297) in amidation reactions have been proposed as a cost-effective alternative to traditional acetic acid derivatives. google.com
A comparison of potential synthetic strategies is outlined below:
| Strategy | Potential Advantages | Potential Challenges |
| Traditional Linear Synthesis | Straightforward, well-understood reactions. | Potentially lower overall yield, purification difficulties. |
| Convergent Synthesis | Higher overall yield, easier purification of final product. | Requires more complex initial planning and fragment synthesis. |
| Flow Chemistry | Enhanced safety, better heat/mass transfer, easier scalability. acsgcipr.org | Requires specialized equipment and process optimization. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate specificity. |
Development of Advanced Analogues with Enhanced Specificity
The modular structure of this compound is highly amenable to chemical modification for the development of analogues with improved biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new chemical entities. nih.govacs.org
Future research should systematically modify the three key domains of the molecule:
The Chloroacetamide Moiety: The chloroacetyl group is a reactive electrophile and may be involved in covalent interactions with biological targets. Modifications could include replacing chlorine with other halogens (F, Br, I) to modulate reactivity or exploring different leaving groups altogether.
The Phenyl Ring: Substitution on the central aromatic ring with various electron-donating or electron-withdrawing groups could significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins.
The Terminal Acetamide (B32628) Group: The terminal –NHCOCH3 group can be altered to modulate solubility and hydrogen bonding capacity. Replacing it with other functional groups (e.g., sulfonamides, esters, different alkyl amides) could lead to new classes of compounds with distinct biological profiles. mdpi.comresearchgate.net
| Molecular Region for Modification | Examples of Possible Modifications | Potential Impact on Properties |
| Chloroacetamide Group | Replace -Cl with -F, -Br; use different acyl groups. | Alter electrophilicity, covalent binding potential, metabolic stability. |
| Central Phenyl Ring | Add -OCH₃, -NO₂, -CF₃, -OH groups at various positions. | Modify binding affinity, selectivity, solubility, and bioavailability. mdpi.com |
| Thioether Linkage | Oxidize sulfur to sulfoxide (B87167) or sulfone. | Change polarity, hydrogen bonding potential, and molecular geometry. |
| Terminal Acetamide Group | Replace with larger amides, sulfonamides, or reverse amides. | Modulate solubility, membrane permeability, and target interactions. |
Deeper Elucidation of Mechanistic Pathways at the Molecular Level
Determining the mechanism of action is a critical step in developing any new chemical entity. Given the lack of data, a broad screening approach is necessary. The chloroacetamide functional group is a well-known pharmacophore in certain classes of herbicides, where it acts by inhibiting very-long-chain fatty acid (VLCFA) elongase systems. jst.go.jpresearchgate.net This provides a plausible starting point for investigation.
Future mechanistic studies should include:
Target Identification: Screening the compound against a wide range of biological targets. Based on the activities of related acetamide derivatives, promising target classes could include protein kinases, proteases, metabolic enzymes like carbonic anhydrase or urease, and microbial enzymes. ukaazpublications.comnih.gov
Covalent Inhibition Studies: The electrophilic chloroacetamide group suggests a potential mechanism of irreversible or covalent inhibition. jst.go.jp Mass spectrometry-based studies could be employed to identify if the compound covalently modifies target proteins, for instance, by alkylating nucleophilic residues like cysteine or histidine in an active site.
Cellular Pathway Analysis: If a primary molecular target is identified, further research will be needed to understand how the modulation of this target affects cellular signaling pathways, leading to a physiological response.
Integration of In Silico and Experimental Approaches for Rational Design
The integration of computational and experimental methods offers a powerful, resource-efficient paradigm for modern drug discovery. jddhs.comjddhs.comresearchgate.net This synergy is particularly valuable for a compound like this compound, where a rational approach is needed to guide research efforts effectively.
A proposed integrated workflow would involve:
In Silico Screening and Modeling:
Molecular Docking: Docking the compound against virtual libraries of protein structures (e.g., kinases, proteases) to generate hypotheses about potential molecular targets. ukaazpublications.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is generated for a series of analogues, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound within the binding site of a putative target protein over time to assess the stability of the interaction and understand key binding dynamics. researchgate.net
Experimental Validation:
Synthesis: Synthesizing the analogues prioritized by computational models.
In Vitro Testing: Evaluating the synthesized compounds in biochemical (e.g., enzyme inhibition) and cell-based assays to validate computational predictions.
This iterative cycle, where computational predictions guide experimental work and experimental results refine the computational models, can significantly accelerate the process of identifying lead candidates with optimized properties. frontiersin.org
Investigation of Environmental Fate and Transformation
Given the presence of a chloroacetamide moiety, a structural feature common in widely used herbicides, understanding the environmental fate of this compound is crucial, especially if any large-scale application is considered. usgs.govusgs.gov Research on related chloroacetamide and dichloroacetamide compounds provides a strong foundation for predicting its potential environmental behavior. nih.govwalisongo.ac.idnih.gov
Key future research directions include:
Hydrolysis Studies: The primary abiotic degradation pathway is likely to be hydrolysis. Studies should be conducted to determine the rate of hydrolysis under varying pH conditions (acidic, neutral, basic). proquest.com Based on related compounds, potential products could result from nucleophilic substitution of the chlorine atom (forming a hydroxy-acetamide) or cleavage of the amide bond. nih.govacs.orgresearchgate.net
Photodegradation: Assessing the compound's stability under simulated sunlight to determine if photolysis is a significant degradation pathway in surface waters.
Biodegradation: Investigating the compound's susceptibility to microbial degradation in soil and aquatic environments. This is a major degradation pathway for many acetamide-based agrochemicals. acs.orgcapes.gov.br
| Degradation Pathway | Influencing Factors | Potential Transformation Products |
| Hydrolysis | pH, Temperature acs.org | Hydroxy-substituted derivative, amide cleavage products. nih.govresearchgate.net |
| Photolysis | Wavelength and intensity of light, presence of photosensitizers. | Dechlorinated products, ring cleavage products. walisongo.ac.id |
| Microbial Degradation | Soil/water microbiome, oxygen levels, nutrient availability. | Metabolites resulting from dechlorination, amide hydrolysis, and oxidation. |
Addressing Challenges in Scale-Up and Industrial Production
Transitioning the synthesis of a complex organic molecule from the laboratory bench to an industrial scale is a significant challenge. pharmaceuticalprocessingworld.com For this compound, several key hurdles must be anticipated and addressed.
Process Optimization and Safety: Laboratory-scale syntheses often prioritize yield over factors like cost, safety, and equipment compatibility. A scalable process must be re-optimized to ensure consistent product quality and safe handling of hazardous materials like chloroacetyl chloride. pharmafeatures.comdrugdiscoverytrends.com Heat transfer is a major concern, as exothermic reactions that are easily managed in a small flask can become dangerous in a large reactor. pharmafeatures.com
Impurity Profile Management: Impurities that are present in trace amounts at the gram scale can accumulate to significant levels in kilogram-scale production. pharmafeatures.comdrugdiscoverytrends.com Robust analytical methods must be developed to identify, quantify, and control these impurities to meet regulatory standards.
Raw Material Sourcing and Cost: The availability and cost of key starting materials, such as substituted 2-aminothiophenols, will be a critical factor in the economic feasibility of large-scale production. pharmaceuticalprocessingworld.com
Crystallization and Polymorphism Control: The final step in production often involves crystallization to achieve high purity. It is essential to control this process to ensure a consistent crystalline form (polymorph), as different polymorphs can have different physical properties, including solubility and bioavailability. drugdiscoverytrends.com
Addressing these challenges requires a multidisciplinary team of chemists and chemical engineers to develop a process that is not only high-yielding but also robust, safe, cost-effective, and environmentally sustainable. drug-dev.com
Q & A
Q. What are the established synthetic routes for 2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide, and how can intermediates be characterized?
The compound is typically synthesized via multi-step reactions involving sulfanyl group introduction and chloroacetamide coupling. For example, analogous structures (e.g., N-(substituted phenyl)-2-chloroacetamides) are synthesized by reacting 2-aminothiophenol derivatives with chloroacetyl chloride under controlled pH and temperature, followed by purification via column chromatography or recrystallization . Characterization relies on NMR (¹H/¹³C), FTIR, and mass spectrometry. X-ray crystallography (as in ) can confirm stereochemistry and intramolecular interactions.
Q. How can researchers optimize reaction conditions for sulfanyl-acetamide derivatives?
A factorial design of experiments (DoE) is recommended to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). highlights statistical methods like response surface methodology (RSM) to minimize trial-and-error approaches. For instance, varying reaction time and temperature systematically while monitoring yield via HPLC can identify optimal conditions .
Q. What spectroscopic techniques are essential for verifying the compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies proton environments and substituent positions. FTIR detects functional groups (e.g., C=O at ~1650 cm⁻¹, S–C stretch at ~650 cm⁻¹). Purity is validated via HPLC with UV detection (λ = 254 nm) or TLC using silica gel plates .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways. ICReDD’s approach () combines quantum chemical reaction path searches with experimental feedback. For example, Fukui indices can identify electrophilic/nucleophilic sites, while solvent effects are modeled using COSMO-RS .
Q. What strategies resolve contradictory spectroscopic data during structural elucidation?
Conflicting NMR/IR results may arise from dynamic equilibria (e.g., keto-enol tautomerism) or impurities. Advanced methods include:
- Variable-temperature NMR to detect tautomeric shifts.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Synchrotron X-ray diffraction for unambiguous crystal structure determination (as in ) .
Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?
Structure-activity relationship (SAR) studies guide modifications. For example:
- Replace the chloro group with fluorinated analogs to improve metabolic stability.
- Introduce hydrophilic groups (e.g., –OH, –COOH) to enhance solubility.
- Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with computational toxicity prediction tools (e.g., ProTox-II) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: e.g., purity, yield).
- Use DoE to control critical process parameters (CPPs: e.g., stirring rate, reagent stoichiometry).
- Real-time monitoring via PAT (process analytical technology) tools like inline FTIR .
Q. How can contradictory results in catalytic reaction studies be analyzed?
Contradictions may arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Solutions include:
- Replicate experiments under inert atmospheres (glovebox).
- Use control experiments to isolate catalyst effects.
- Apply multivariate analysis (e.g., PCA) to identify outlier conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
